N-[3-(2-Amino-4-bromophenoxy)phenyl]acetamide hydrochloride
CAS No.: 1185297-36-2
Cat. No.: VC3368920
Molecular Formula: C14H14BrClN2O2
Molecular Weight: 357.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185297-36-2 |
|---|---|
| Molecular Formula | C14H14BrClN2O2 |
| Molecular Weight | 357.63 g/mol |
| IUPAC Name | N-[3-(2-amino-4-bromophenoxy)phenyl]acetamide;hydrochloride |
| Standard InChI | InChI=1S/C14H13BrN2O2.ClH/c1-9(18)17-11-3-2-4-12(8-11)19-14-6-5-10(15)7-13(14)16;/h2-8H,16H2,1H3,(H,17,18);1H |
| Standard InChI Key | ZSWHDOWTXUXCFF-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC(=CC=C1)OC2=C(C=C(C=C2)Br)N.Cl |
| Canonical SMILES | CC(=O)NC1=CC(=CC=C1)OC2=C(C=C(C=C2)Br)N.Cl |
Introduction
N-[3-(2-Amino-4-bromophenoxy)phenyl]acetamide hydrochloride is a complex organic compound with a molecular formula of C14H14BrClN2O2 and a molecular weight of 357.63 g/mol . This compound is a derivative of acetamide, modified with a bromophenoxy group attached to a phenyl ring, which is further linked to an acetamide moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for various applications, particularly in pharmaceutical research.
Synthesis and Preparation
The synthesis of N-[3-(2-Amino-4-bromophenoxy)phenyl]acetamide hydrochloride typically involves a multi-step process starting with the preparation of the parent compound, N-[3-(2-Amino-4-bromophenoxy)phenyl]acetamide. This involves the reaction of 3-(2-amino-4-bromophenoxy)aniline with acetic anhydride or acetyl chloride in the presence of a base. The resulting amide is then converted into its hydrochloride salt by treatment with hydrochloric acid.
Applications and Future Directions
Given its structural complexity and potential biological activity, N-[3-(2-Amino-4-bromophenoxy)phenyl]acetamide hydrochloride may find applications in pharmaceutical research, particularly in the development of new drugs with antimicrobial or other therapeutic properties. Further studies are required to explore its efficacy and safety in various biological systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume